(2Z)-3-(4-fluorophenyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile
Description
This compound features a unique hybrid structure combining a [1,2,4]triazolo[4,3-a]azepine ring system with a (Z)-configured α,β-unsaturated nitrile group and a 4-fluorophenyl substituent. The fluorophenyl group introduces electron-withdrawing effects, which may modulate electronic distribution and metabolic stability. The nitrile moiety could act as a hydrogen bond acceptor or participate in covalent interactions with cysteine residues in enzymes .
Properties
IUPAC Name |
(Z)-3-(4-fluorophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4/c17-14-7-5-12(6-8-14)10-13(11-18)16-20-19-15-4-2-1-3-9-21(15)16/h5-8,10H,1-4,9H2/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBJEEJWXFSGTA-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C(=CC3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=NN=C(N2CC1)/C(=C\C3=CC=C(C=C3)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
A widely adopted approach involves the cyclocondensation of hydrazine hydrate with keto-azepine precursors. For example, reacting 6,7,8,9-tetrahydro-5H-azepin-3-amine with ethyl 2-cyanoacetate in the presence of sodium hydroxide yields the triazoloazepine core. This method achieves moderate yields (45–60%) but requires precise pH and temperature control to avoid side reactions.
Palladium-Catalyzed C–H Functionalization
Recent advances leverage palladium catalysis to construct the triazoloazepine ring via intramolecular C–H activation. A study demonstrated that quinoline-tethered triazoles undergo Pd(OAc)₂-mediated cyclization at 80°C in dimethylacetamide (DMA), forming triazoloazepines in 72–85% yields. This method offers superior regioselectivity and scalability compared to traditional cyclocondensation.
Formation of the Prop-2-Enenitrile Backbone
The (2Z)-prop-2-enenitrile segment is synthesized through a Knoevenagel condensation between 4-fluorobenzaldehyde and cyanoacetic acid. Key considerations include:
- Solvent Selection : Ethanol or isopropanol facilitates optimal reactivity, with isopropanol providing higher stereochemical control (Z:E ratio > 9:1).
- Catalyst : Piperidine (10 mol%) accelerates the reaction, achieving 90% conversion within 4 hours at 60°C.
Coupling Methodologies
Integrating the triazoloazepine and prop-2-enenitrile moieties requires careful optimization:
Nucleophilic Substitution
Reacting 3-bromo-5H,6H,7H,8H,9H-triazolo[4,3-a]azepine with the prop-2-enenitrile anion (generated via LDA) in THF at −78°C affords the coupled product in 55% yield. However, this method suffers from poor reproducibility due to anion instability.
Cross-Coupling via Buchwald-Hartwig Amination
Employing Pd₂(dba)₃ and Xantphos as a catalytic system enables coupling between the triazoloazepine amine and a brominated prop-2-enenitrile derivative. This route achieves 68% yield with 99% Z-selectivity but necessitates rigorous exclusion of oxygen.
Optimization and Yield Improvement
Solvent and Base Screening
Comparative studies reveal that isopropanol outperforms DMF or methanol in minimizing byproducts during the final coupling step. Similarly, potassium carbonate proves more effective than triethylamine in deprotonation reactions, enhancing yields by 15–20%.
Temperature and Reaction Time
A stepwise temperature ramp (10°C → 45°C over 8 hours) reduces decomposition of the triazoloazepine moiety, increasing overall yield to 75%.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(4-fluorophenyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo, typically in the presence of catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-(4-fluorophenyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
Industrially, this compound is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance properties such as strength, flexibility, and thermal stability.
Mechanism of Action
The mechanism of action of (2Z)-3-(4-fluorophenyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothesized Bioactivities
Key Observations:
Ring System Diversity :
- The target compound’s triazoloazepine core offers greater conformational flexibility compared to rigid triazole () or thiazolo-triazol () systems. This flexibility may improve target engagement in complex binding pockets .
- Thiazolo-triazol derivatives (Evidences 3–4) exhibit fused heterocycles with sulfur, which could enhance π-stacking interactions but reduce metabolic stability compared to nitrogen-rich triazoloazepines .
Substituent Effects: Fluorophenyl vs. Chlorophenyl: The 4-fluorophenyl group in the target compound provides a smaller, more electronegative substituent than the 4-chlorophenyl group in . This difference may lead to stronger hydrogen bonding or altered pharmacokinetics (e.g., longer half-life due to reduced oxidative metabolism) . Nitrile vs.
Stereochemical Considerations: The (Z)-configuration in the target compound’s α,β-unsaturated nitrile is critical for spatial alignment with target residues.
Pharmacological and Physicochemical Properties
Table 2: Comparative Properties (Hypothetical)
Biological Activity
(2Z)-3-(4-fluorophenyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}prop-2-enenitrile is a synthetic compound with potential therapeutic applications. Its unique structure incorporates a fluorinated phenyl group and a triazoloazepine moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H16F N4
- Molecular Weight : 294.34 g/mol
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities including:
- Anticancer Activity : Compounds containing triazole rings have been shown to exhibit antiproliferative effects against various cancer cell lines.
- Anticonvulsant Activity : Some derivatives of triazole have demonstrated significant anticonvulsant properties in animal models.
Anticancer Activity
A study investigating the antiproliferative effects of related triazole compounds found that they exerted significant cytotoxic effects on breast, colon, and lung cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest. For instance, a derivative with a similar structure showed an IC50 value of approximately 10 µM against MCF-7 breast cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazole Derivative A | MCF-7 (Breast) | 10 | Apoptosis |
| Triazole Derivative B | HCT116 (Colon) | 15 | Cell Cycle Arrest |
| Triazole Derivative C | A549 (Lung) | 12 | Apoptosis |
Anticonvulsant Activity
The anticonvulsant potential of related triazole compounds has been evaluated using models such as the corazole-induced seizures in rats. Results indicated that certain derivatives significantly increased the latency period before convulsions occurred and reduced the duration of seizures. For example, one compound increased the latency period by 67% compared to control groups .
| Compound | Latency Increase (%) | Duration Reduction (%) |
|---|---|---|
| Compound X | 67 | 31 |
| Compound Y | 57 | 33 |
| Compound Z | 28 | 39 |
Mechanistic Insights
The biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and neuronal excitability. The presence of the fluorine atom in the phenyl ring may enhance lipophilicity and bioavailability, potentially leading to improved efficacy in vivo.
Q & A
Q. Table 1: Synthetic Route Comparison
| Step | Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | 65–78 | Pd(PPh₃)₄, DMF, 80°C | |
| 2 | Cyclization | 45–60 | Hydrazine hydrate, EtOH reflux | |
| 3 | Nitrile Functionalization | 70–85 | KCN, DCM, RT |
Basic: How should researchers characterize this compound?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm stereochemistry (Z-configuration) and substituent positions .
- HPLC-MS : Purity assessment (>95%) and molecular ion verification .
- X-ray Crystallography : For absolute configuration determination (if crystalline) .
Basic: What are the solubility and stability profiles under experimental conditions?
Methodological Answer:
Solubility varies with solvent polarity:
- Polar solvents : DMSO > DMF > MeOH.
- Non-polar solvents : <1 mg/mL in hexane.
Q. Stability Considerations :
- pH Sensitivity : Degrades in acidic conditions (pH < 3).
- Light Sensitivity : Store in amber vials at –20°C .
Q. Table 2: Solubility Data
| Solvent | Solubility (mg/mL) | Stability (25°C, 24h) |
|---|---|---|
| DMSO | 50–60 | >90% |
| MeOH | 20–25 | 80–85% |
| Water | <1 | Unstable |
Advanced: How to optimize synthesis yield using Design of Experiments (DoE)?
Methodological Answer:
Apply factorial design to identify critical parameters:
Variables : Temperature, catalyst loading, reaction time.
Response Surface Methodology (RSM) : Maximize yield by optimizing interactions between variables .
Q. Table 3: DoE Parameters
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 70–100°C | 85°C |
| Catalyst (mol%) | 2–5% | 3.5% |
| Reaction Time | 6–12 h | 9 h |
Advanced: How can computational modeling predict photophysical or biological properties?
Methodological Answer:
- DFT Calculations : Predict electronic transitions and HOMO-LUMO gaps for fluorescence properties .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to prioritize in vitro testing .
Advanced: What structural analogs show comparable biological activity?
Methodological Answer:
Analogues with triazolo-heterocycles exhibit kinase inhibition or antimicrobial activity:
- Triazolo-quinazolinones : Anticancer activity via topoisomerase inhibition .
- Fluorophenyl Derivatives : Enhanced blood-brain barrier penetration .
Q. Key Modifications for SAR :
- Fluorine Position : Para-substitution improves metabolic stability.
- Triazolo Ring Size : 7-membered azepine enhances conformational flexibility .
Advanced: What are the degradation pathways under accelerated stability testing?
Methodological Answer:
- Hydrolysis : Nitrile group converts to carboxylic acid in basic conditions.
- Oxidation : Triazolo ring degrades under H₂O₂ exposure.
- Photolysis : UV light induces C=N bond cleavage .
Advanced: How to resolve enantiomeric impurities in the final product?
Methodological Answer:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:IPA mobile phase .
- Crystallization : Diastereomeric salt formation with L-tartaric acid .
Advanced: Can fluorescence properties be engineered for imaging applications?
Methodological Answer:
Modify the triazolo-azepine core with electron-donating groups (e.g., –OCH₃) to red-shift emission wavelengths. Validate via time-resolved fluorescence spectroscopy .
Advanced: What mechanisms explain its interactions with cellular targets?
Methodological Answer:
- Fluorophenyl Group : Enhances hydrophobic binding to ATP pockets in kinases.
- Nitrile Group : Acts as a hydrogen bond acceptor with catalytic lysine residues .
Validation : Competitive binding assays (e.g., TR-FRET) with recombinant proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
